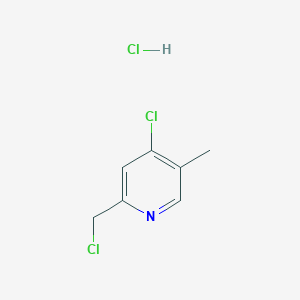
3,5-Di-tert-butyl-N-m-tolyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-di-tert-butyl-N-(3-methylphenyl)benzamide: is an organic compound characterized by the presence of tert-butyl groups and a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide typically involves the reaction of 3,5-di-tert-butylbenzoic acid with 3-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols or ketones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Conversion to corresponding amines.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Potential applications in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Investigated for its role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bulky tert-butyl groups can influence its binding affinity and selectivity, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
3,5-di-tert-butylbenzoic acid: Shares the tert-butyl groups and benzene ring but lacks the amide functionality.
3,5-di-tert-butylphenol: Contains the tert-butyl groups and a hydroxyl group instead of the amide.
3,5-di-tert-butyl-N-(4-methoxyphenyl)benzamide: Similar structure with a methoxy group on the phenyl ring.
Uniqueness:
- The presence of both tert-butyl groups and the amide linkage in 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide provides unique steric and electronic properties.
- Its specific substitution pattern allows for distinct reactivity and potential applications compared to its analogs.
This detailed overview highlights the significance of 3,5-di-tert-butyl-N-(3-methylphenyl)benzamide in various scientific and industrial contexts
属性
分子式 |
C22H29NO |
|---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
3,5-ditert-butyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C22H29NO/c1-15-9-8-10-19(11-15)23-20(24)16-12-17(21(2,3)4)14-18(13-16)22(5,6)7/h8-14H,1-7H3,(H,23,24) |
InChI 键 |
WJDDAPXQBVTTTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
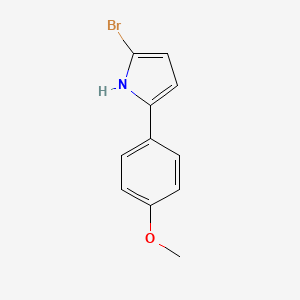

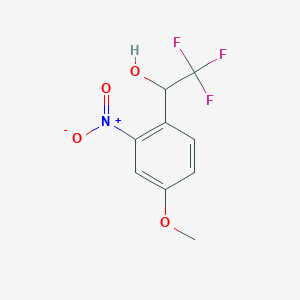

![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
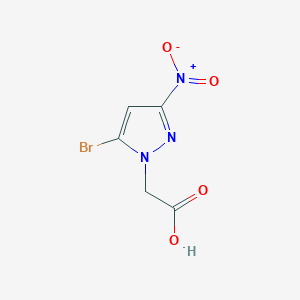

![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
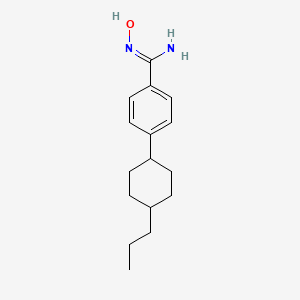
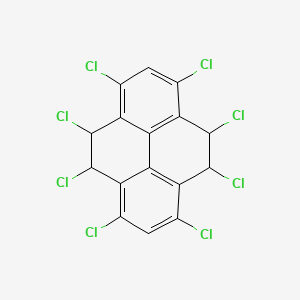
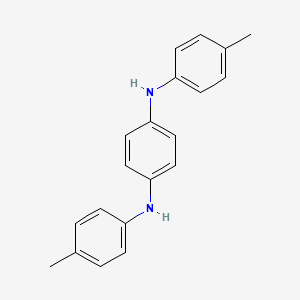
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
